

2-[4-(Dimethylamino)styryl]pyridine (2-DASP): Synthesis, Characterization, and Advanced Applications

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Compound of Interest

Compound Name:	2-[4-(Dimethylamino)styryl]pyridine
CAS No.:	726-37-4
Cat. No.:	B1609400

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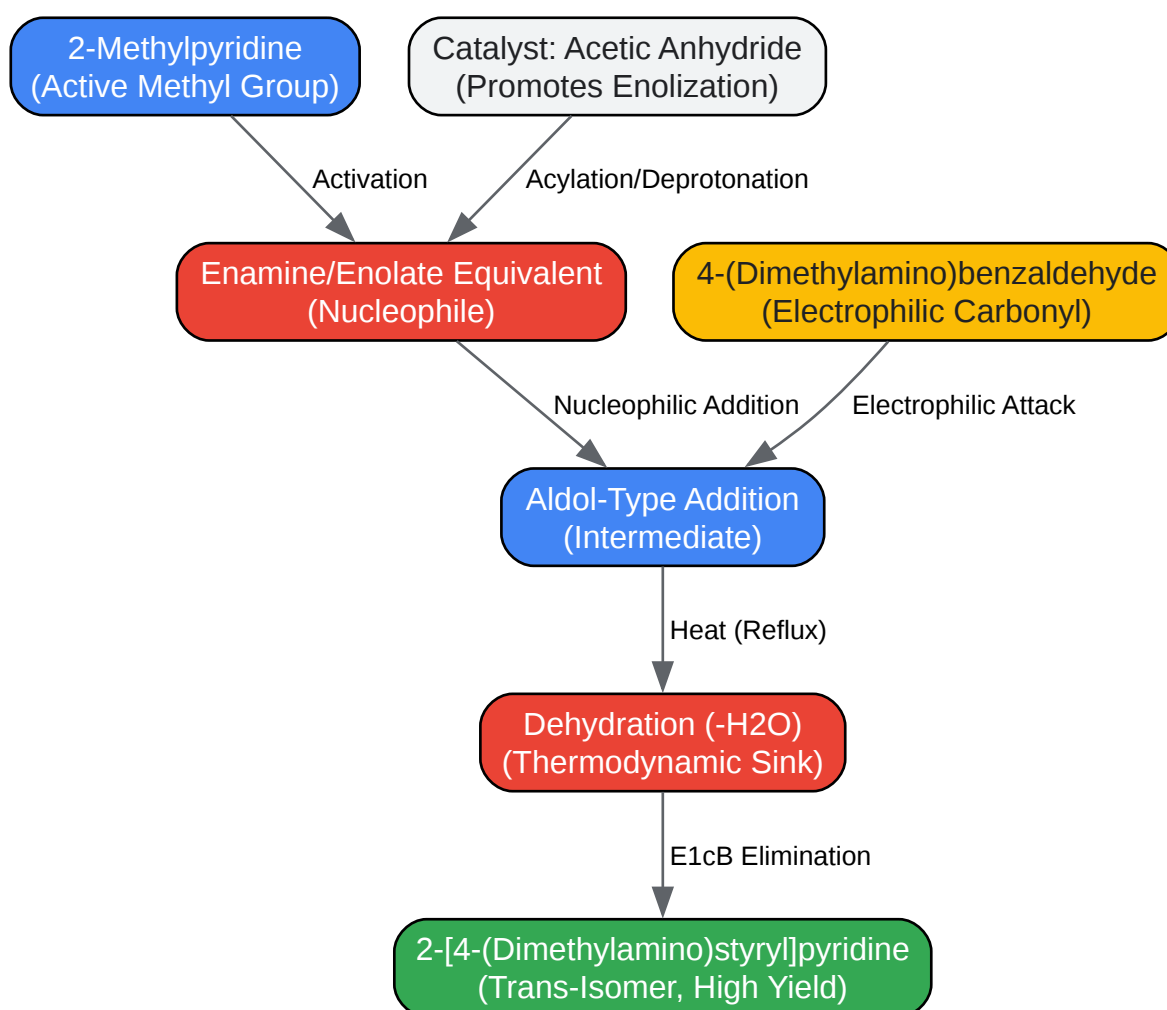
Executive Summary

2-[4-(Dimethylamino)styryl]pyridine (commonly referred to as 2-DASP, CAS 726-37-4) is a prominent hemicyanine dye and yellow crystalline solid characterized by its strong absorption and emission properties[1]. Structurally, the molecule consists of an electron-donating dimethylamino group conjugated via a styryl bridge to an electron-accepting pyridine ring. This donor- π -acceptor (D- π -A) architecture facilitates a strong Intramolecular Charge Transfer (ICT). Because of this highly polarizable π -electron system, 2-DASP is highly valuable for fluorescence imaging[1] and cutting-edge nonlinear optics (NLO), including low-threshold parametric oscillation in microcavities[2].

Mechanistic Synthesis & Causality

The synthesis of 2-DASP relies on a Knoevenagel-type condensation between 2-methylpyridine (2-picoline) and 4-(dimethylamino)benzaldehyde.

Causality of Experimental Choices: Instead of relying on a standard base catalyst, acetic anhydride is frequently employed as both the solvent and the activating agent. The causality behind this choice is rooted in electrophilic activation. Acetic anhydride transiently acetylates the pyridine nitrogen. This quaternization drastically increases the electron-withdrawing nature of the pyridine ring, thereby lowering the pKa of the 2-methyl protons. Spontaneous deprotonation yields a highly reactive enamine/enolate equivalent that nucleophilically attacks the electrophilic carbonyl carbon of 4-(dimethylamino)benzaldehyde. The subsequent aldol-type intermediate undergoes rapid, thermodynamically driven dehydration (via an E1cB mechanism) to form the highly conjugated trans-styryl double bond.



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Fig 1: Mechanistic workflow of the Knoevenagel condensation yielding trans-2-DASP.

Detailed Experimental Protocol: Synthesis of 2-DASP

This self-validating protocol ensures the high purity of the trans-isomer, which is critical since the cis-isomer lacks the requisite linear polarizability for NLO applications.

Reagents:

- 2-Methylpyridine (99%): 10.0 mmol (0.93 g)
- 4-(Dimethylamino)benzaldehyde (99%): 10.0 mmol (1.49 g)
- Acetic anhydride: 5.0 mL

Step-by-Step Methodology:

- **Reaction Setup:** In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 10.0 mmol of 2-methylpyridine and 10.0 mmol of 4-(dimethylamino)benzaldehyde.
- **Activation:** Add 5.0 mL of acetic anhydride to the mixture. Purge the system with inert nitrogen gas for 5 minutes to prevent oxidative side reactions at high temperatures.
- **Condensation:** Heat the mixture to reflux (approx. 130 °C) under continuous stirring for 24 hours. The solution will transition to a deep red/orange color, indicating the formation of the extended hemicyanine conjugated system.
- **Quenching & Neutralization:** Cool the reaction mixture to room temperature and pour it slowly over 50 g of crushed ice to hydrolyze the unreacted acetic anhydride. Neutralize the acidic solution by the dropwise addition of 10% aqueous NaOH until the pH reaches 7.5–8.0. This step precipitates the crude organic product.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 × 20 mL). Combine the organic layers.
- **Drying & Concentration:** Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

- Purification: Recrystallize the crude solid from absolute ethanol. Filter the resulting yellow crystalline solid[1] and dry in a vacuum oven at 50 °C overnight. (Expected yield: 65-75%).

Physicochemical Characterization

Accurate characterization is required to verify the molecular geometry and electronic properties.

- ¹H NMR (400 MHz, CDCl₃): The defining diagnostic feature is the pair of doublets corresponding to the vinylic protons of the styryl bridge. These appear around δ 7.00–7.50 ppm with a coupling constant (J) of ~16.0 Hz, unequivocally confirming the trans (E) configuration.
- Melting Point: 135–138 °C (dec.)[1].

Photophysical Properties & Solvatochromism: Due to the ICT from the dimethylamino donor to the pyridine acceptor, 2-DASP exhibits massive positive solvatochromism. As solvent polarity increases, the highly polar excited state is stabilized to a greater degree than the ground state, leading to a pronounced red-shift in emission.

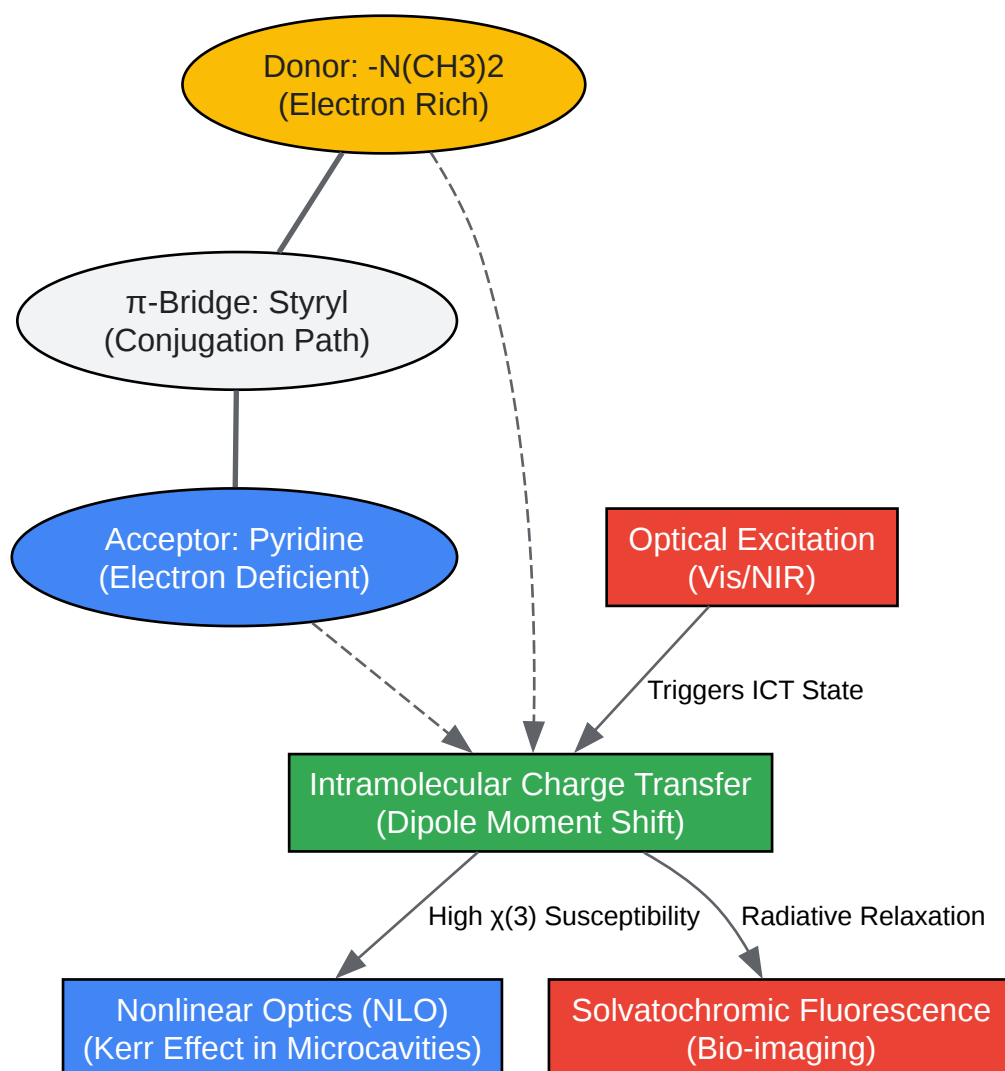
Solvent	Dielectric Constant (ϵ)	Absorption Max (λ_{abs} , nm)	Emission Max (λ_{em} , nm)	Stokes Shift ($\Delta\nu$, cm ⁻¹)
Toluene	2.38	392	465	~4000
Chloroform	4.81	405	525	~5600
Ethanol	24.5	425	575	~6100
Water	80.1	440	615	~6400

(Note: Values are representative of 2-DASP solvatochromic behavior across dielectric gradients).

Advanced Applications: Nonlinear Optics (NLO)

Beyond standard fluorescence labeling[1], 2-DASP has emerged as a critical material in integrated photonics. The molecule possesses an exceptionally high third-order nonlinear coefficient (Kerr coefficient) driven by its easily polarizable π -electron cloud.

Recent advancements have utilized 2-DASP molecules covalently bound to silica surfaces to form an ultrathin, oriented monomolecular layer (approximately 1.8 nm in length)[2]. In these organically modified microcavities, the DASP monolayer exhibits a massive nonlinear refractive index of $n_2(\text{DASP})=2.54 \times 10^{-17} \text{ m}^2/\text{W}$ [2]. By integrating this highly nonlinear small molecule with ultrahigh-Q silica microcavities, researchers achieved high-efficiency parametric oscillation in the near-IR, generating primary frequency combs with an ultra-low threshold of 0.88 mW[2]. This hybrid organic-inorganic approach improves optical parametric oscillation generation by three orders of magnitude compared to nonfunctionalized bare silica devices[2].



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Fig 2: Intramolecular Charge Transfer (ICT) pathway driving NLO and fluorescence applications.

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Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- [2. Low-threshold parametric oscillation in organically modified microcavities - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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